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Compound of Interest

Compound Name: FL104

Cat. No.: B1672751 Get Quote

Initial Note: Searches for "FL104" did not yield information on a specific compound. However,

extensive data exists for "PR-104," a hypoxia-activated prodrug with a similar designation. This

guide assumes the query pertains to PR-104 and provides a comprehensive overview of its on-

target activity.

PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active

form, PR-104A.[1][2][3] The on-target activity of PR-104 is primarily driven by the selective

activation of PR-104A in hypoxic environments, a characteristic feature of solid tumors.[1][2][4]

This targeted activation leads to the formation of potent DNA cross-linking agents, ultimately

inducing cell death in cancer cells.

Mechanism of Action
The central mechanism of PR-104's on-target activity involves a two-step activation process of

its active form, PR-104A:

Hypoxia-Selective Reduction: In low-oxygen conditions, PR-104A is reduced by one-electron

reductases, such as cytochrome P450 oxidoreductase, to form reactive metabolites.[5]

Formation of Cytotoxic Agents: These reactive intermediates, the hydroxylamine (PR-104H)

and amine (PR-104M) metabolites, are potent nitrogen mustards that induce inter- and intra-

strand DNA cross-links.[6][7] This DNA damage triggers cell cycle arrest and apoptosis,

leading to tumor cell death.
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An alternative, hypoxia-independent activation pathway exists through the aldo-keto reductase

1C3 (AKR1C3) enzyme, which can also metabolize PR-104A to its cytotoxic forms.[3][5]

Signaling Pathway and Activation Workflow
The following diagrams illustrate the signaling pathway of PR-104 activation and a general

workflow for its experimental evaluation.
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Caption: Metabolic activation and cytotoxic mechanism of PR-104.
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Caption: General experimental workflow for evaluating PR-104 activity.
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Comparative Performance Data
The following tables summarize the in vitro cytotoxicity of PR-104A and its active metabolite,

PR-104H, in various human cancer cell lines under aerobic and hypoxic conditions. The

Hypoxia Cytotoxicity Ratio (HCR) indicates the selectivity of the compound for hypoxic cells.

Table 1: In Vitro Cytotoxicity of PR-104A

Cell Line Tumor Type
IC50 (µM) -
Aerobic

IC50 (µM) -
Hypoxic

HCR
(Aerobic/Hypo
xic)

SiHa Cervical >100 1.5 >67

HT29 Colon 85 1.2 71

H460 Lung 50 0.5 100

Panc-1 Pancreatic 120 2.5 48

22RV1 Prostate 60 1.0 60

Data compiled from preclinical studies.[1][2]

Table 2: In Vitro Cytotoxicity of PR-104H (Active Metabolite)

Cell Line Tumor Type IC50 (µM) - Aerobic

SiHa Cervical 0.2

HT29 Colon 0.15

H460 Lung 0.08

Data represents the high potency of the activated form of the drug.

Experimental Protocols
In Vitro Cytotoxicity Assay (Clonogenic Assay)
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This protocol is designed to assess the cytotoxic effects of PR-104A on cancer cells under both

aerobic and hypoxic conditions.

1. Cell Culture and Plating:

Culture human tumor cell lines (e.g., SiHa, HT29) in appropriate media.

Harvest exponentially growing cells and plate a known number of cells into 6-well plates.

2. Drug Treatment:

Prepare a stock solution of PR-104A in a suitable solvent (e.g., DMSO).

Dilute the stock solution to the desired concentrations in cell culture medium.

For hypoxic conditions, pre-equilibrate the drug-containing medium in a hypoxic chamber

(<0.1% O2) for at least 4 hours.

Replace the medium in the wells with the drug-containing medium.

3. Incubation:

Incubate one set of plates under standard aerobic conditions (21% O2, 5% CO2) and

another set in a hypoxic chamber for a specified duration (e.g., 2-4 hours).

4. Post-Treatment:

After the treatment period, remove the drug-containing medium, wash the cells with PBS,

and add fresh drug-free medium.

Incubate the plates for 7-14 days to allow for colony formation.

5. Colony Staining and Counting:

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

Count the number of colonies containing at least 50 cells.

6. Data Analysis:
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Calculate the surviving fraction for each treatment condition relative to the untreated control.

Determine the IC50 values (the concentration of drug that inhibits cell survival by 50%) for

both aerobic and hypoxic conditions.

Calculate the Hypoxia Cytotoxicity Ratio (HCR) by dividing the aerobic IC50 by the hypoxic

IC50.

In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of PR-104's antitumor activity in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

Use immunodeficient mice (e.g., nude or SCID).

Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 HT29 cells) into the

flank of each mouse.

2. Tumor Growth and Randomization:

Monitor tumor growth regularly using calipers.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

3. Drug Administration:

Reconstitute PR-104 in a sterile vehicle (e.g., saline).

Administer PR-104 to the treatment group via an appropriate route (e.g., intravenous or

intraperitoneal injection) at a specified dose and schedule. The control group receives the

vehicle only.

4. Tumor Growth Monitoring and Efficacy Assessment:

Continue to measure tumor volumes throughout the study.
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The primary efficacy endpoint is often tumor growth delay, defined as the time it takes for

tumors in the treated group to reach a certain size compared to the control group.

5. Toxicity Assessment:

Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

6. Data Analysis:

Plot mean tumor growth curves for each group.

Statistically analyze the differences in tumor growth delay between the treatment and control

groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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